molecular formula C23H22N4O4S B2733894 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223830-42-9

7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2733894
CAS RN: 1223830-42-9
M. Wt: 450.51
InChI Key: RUBIEFCUOUDWIY-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has demonstrated the synthesis and biological evaluation of related triazolo and pyrazine derivatives, highlighting their potential in medicinal chemistry, particularly as antimicrobial agents. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds exhibited potent inhibitory activity, comparable to standard drugs like streptomycin, suggesting their utility in developing new antimicrobial therapies (Reddy et al., 2013).

Antimicrobial and Antifungal Activities

  • Several studies focus on the antimicrobial and antifungal activities of triazole-based heterocycles, indicating their importance in addressing various infections. For example, thiophene-based heterocycles, including triazolo[1,5-α]pyrimidine derivatives, have shown significant activity against fungal pathogens, outperforming standard drugs in some cases (Mabkhot et al., 2016).

Pharmacological Potential

  • The pharmacological potential of triazolo and pyrazine derivatives is further underscored by their exploration in various therapeutic areas. Compounds incorporating triazolo[3,4-b][1,3,4]thiadiazole structures have been investigated for their properties and potential biological activities, including antifungal applications. Molecular docking studies on some of these compounds have suggested their interaction with biological targets, indicating a promising direction for further research in antifungal drug development (Fedotov et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one' involves the synthesis of the triazole ring followed by the pyrazine ring. The final step involves the introduction of the ethoxyphenyl and oxoethylthio groups.", "Starting Materials": [ "4-ethoxyphenylhydrazine", "ethyl acetoacetate", "4-ethoxybenzaldehyde", "thiourea", "sodium ethoxide", "acetic anhydride", "phosphorus oxychloride", "sodium azide", "sodium hydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Synthesis of 4-ethoxyphenyl-1H-1,2,4-triazole-3-thiol", "a. React 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 4-ethoxyphenyl-1H-1,2,4-triazole-3-thiol.", "Step 2: Synthesis of 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-1H-1,2,4-triazolo[4,3-a]pyrazine", "a. React 4-ethoxybenzaldehyde with thiourea in the presence of sodium ethoxide to form 4-ethoxyphenylthiosemicarbazide.", "b. React 4-ethoxyphenyl-1H-1,2,4-triazole-3-thiol with 4-ethoxyphenylthiosemicarbazide in the presence of sodium hydride to form 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-1H-1,2,4-triazolo[4,3-a]pyrazine.", "Step 3: Introduction of ethoxyphenyl and oxoethylthio groups", "a. React 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-1H-1,2,4-triazolo[4,3-a]pyrazine with sodium azide in the presence of ethanol to form 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-[1,2,4]triazolo[4,3-a]pyrazine.", "b. React 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-[1,2,4]triazolo[4,3-a]pyrazine with ethyl chloroformate in the presence of sodium hydride to form the final compound '7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one'." ] }

CAS RN

1223830-42-9

Molecular Formula

C23H22N4O4S

Molecular Weight

450.51

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C23H22N4O4S/c1-3-30-18-9-5-16(6-10-18)20(28)15-32-23-25-24-21-22(29)26(13-14-27(21)23)17-7-11-19(12-8-17)31-4-2/h5-14H,3-4,15H2,1-2H3

InChI Key

RUBIEFCUOUDWIY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC

solubility

not available

Origin of Product

United States

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